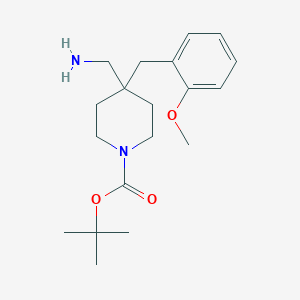

tert-Butyl 4-(aminomethyl)-4-(2-methoxybenzyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(aminomethyl)-4-(2-methoxybenzyl)piperidine-1-carboxylate is a piperidine derivative featuring a Boc (tert-butoxycarbonyl) protective group, an aminomethyl substituent, and a 2-methoxybenzyl moiety at the 4-position of the piperidine ring. This compound is structurally complex due to its dual substitution pattern, which combines polar (aminomethyl) and aromatic (2-methoxybenzyl) groups. Such derivatives are often intermediates in medicinal chemistry, particularly in the synthesis of multitarget-directed ligands (MTDLs) for neurodegenerative diseases or kinase inhibitors .

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-[(2-methoxyphenyl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)21-11-9-19(14-20,10-12-21)13-15-7-5-6-8-16(15)23-4/h5-8H,9-14,20H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJZKDHJBVGPTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2OC)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(aminomethyl)-4-(2-methoxybenzyl)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

Introduction of the Aminomethyl Group: This step often involves the reaction of the piperidine ring with formaldehyde and a secondary amine under reductive amination conditions.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with a methoxybenzyl halide.

Protection of the Carboxylate Group: The tert-butyl group is typically introduced to protect the carboxylate functionality, often using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the piperidine ring to a more saturated form.

Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Alcohols or more saturated piperidine derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(aminomethyl)-4-(2-methoxybenzyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be used to study the interactions of piperidine derivatives with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, it serves as a scaffold for the development of new therapeutic agents, particularly those targeting the central nervous system.

Industry

In the industrial sector, it can be used in the production of specialty chemicals and as a building block for more complex synthetic routes.

Mechanism of Action

The mechanism by which tert-Butyl 4-(aminomethyl)-4-(2-methoxybenzyl)piperidine-1-carboxylate exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl and methoxybenzyl groups can enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Piperidine 4-Position

The 4-position of the piperidine ring is a critical site for structural diversification. Below is a comparison of substituent effects on physicochemical and biological properties:

Key Observations :

- Aromatic vs. In contrast, cyclobutylmethyl substituents prioritize conformational rigidity and metabolic stability.

- Fluorine Effects: The 4-fluorobenzyl analog () demonstrates how halogenation can modulate lipophilicity (logP) and bioavailability compared to the non-fluorinated 2-methoxybenzyl variant.

- Regulatory Status: The phenylamino derivative () is flagged as a controlled precursor, highlighting the importance of substituent choice in legal and safety evaluations.

Yield and Purity Challenges :

- reports a 97% yield for a sulfonyl intermediate, but coupling steps (e.g., amide bond formation in ) often result in moderate yields (49–86%) due to steric hindrance from the Boc group .

- Chromatographic purification (silica gel, gradient elution) is frequently required to isolate analogs with high purity .

Spectroscopic and Analytical Data

Comparative NMR and mass spectrometry data highlight structural differences:

- 1H NMR Shifts :

- Mass Spectrometry :

- The molecular ion ([M+H]⁺) for the target compound is expected at ~405–415 Da, consistent with analogs in ([M+H]⁺ = 397.60–399.60) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.